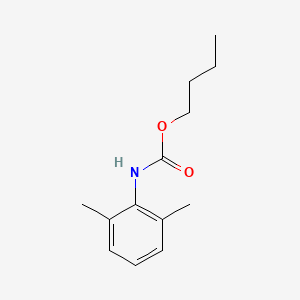

butyl (2,6-dimethylphenyl)carbamate

Overview

Description

Scientific Research Applications

Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry

Ken Karaisz and N. Snow (2001) discussed the use of solid-phase microextraction (SPME) in conjunction with gas chromatography-mass spectrometry (GC/MS) for determining degradation products of volatile and semivolatile compounds, including pharmaceuticals and cosmetics. This method, evaluated using diphenhydramine hydrochloride and a cosmetic preservative iodopropynyl butyl carbamate (IPBC), offers a safer, less labor-intensive alternative to conventional techniques (Karaisz & Snow, 2001).

Linear Optical and Redox Properties in Chalcogenopyrylium Dyes

J. Panda, P. R. Virkler, and M. Detty (2003) conducted a study on thiapyrylium pentamethine dyes bearing 2,6-dimethylphenyl substituents. They measured and compared the linear optical properties and electrochemical redox properties of these dyes, highlighting how these substituents influence the optical and redox characteristics of the compounds (Panda, Virkler, & Detty, 2003).

Synthesis and Proton Magnetic Resonance Studies

A. Reuvers et al. (1969) synthesized compounds where 2,6-dimethylphenyl groups were incorporated and studied them using proton magnetic resonance (PMR) spectroscopy. Their research provided insights into the configurations, conformations, and barriers to rotations about the CH bonds in these compounds (Reuvers et al., 1969).

Immobilization on Silica for Chromatographic Resolution

E. Francotte and D. Huynh (2022) discussed the immobilization of cellulose and amylose 3,5-dimethylphenyl carbamate on silica gel. These immobilized compounds were used as chiral stationary phases for the chromatographic resolution of racemic molecules, showcasing their utility in chromatography (Francotte & Huynh, 2022).

Synthesis of Phenylacetylene Dendrimers

T. Itoh et al. (2004) synthesized phenylacetylene dendritic molecules with peripheral diazo groups, including compounds with 2,6-dimethylphenyl groups. Their research provided insights into thestructural formation and magnetic susceptibility of the photoproducts of these compounds, contributing to the understanding of dendrimer chemistry and their potential applications (Itoh et al., 2004).

Nickel(II) and Palladium(II) Diimine Complexes in Polymerization

Markus B. Schmid et al. (2001) explored new nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties for use in olefin polymerization. Their research provided valuable insights into the synthesis, structural characterization, and polymerization properties of these complexes, demonstrating their potential in creating new polymers (Schmid et al., 2001).

Anticonvulsant Properties of Semicarbazones

P. Yogeeswari, D. Sriram, and colleagues (2005) investigated the anticonvulsant activity of various N4-(2,6-dimethylphenyl) semicarbazones. Their work highlighted the potential of these compounds as anticonvulsants, with one compound emerging as a prototype with broad-spectrum anticonvulsant activity (Yogeeswari et al., 2005).

Generation and Reactivities of Triplet Diphenylcarbenes

Katsuyuki Hirai et al. (2011) studied the generation and reactivities of triplet diphenylcarbenes protected by bulky groups, including 2,6-dimethylphenyl groups. Their research provided insights into the stability and reactivity of these carbenes, contributing to the understanding of organometallic chemistry and potential applications in synthetic chemistry (Hirai et al., 2011).

Properties

IUPAC Name |

butyl N-(2,6-dimethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-5-9-16-13(15)14-12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTJYAMBEKGPSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=C(C=CC=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B3752246.png)

![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B3752259.png)

![3,4-dichloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B3752261.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide](/img/structure/B3752269.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-methoxybenzamide](/img/structure/B3752279.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylacrylamide](/img/structure/B3752282.png)

![3-(4-chlorophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acrylamide](/img/structure/B3752284.png)

![ethyl 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B3752304.png)

![5-[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B3752308.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-(phenylthio)propanamide](/img/structure/B3752311.png)

![[(3,5-di-tert-butyl-4-hydroxybenzyl)oxy]acetic acid](/img/structure/B3752316.png)

![ethyl 3-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752345.png)